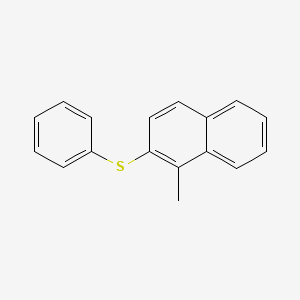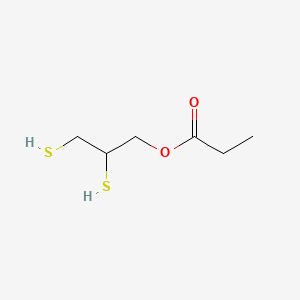
Propionic acid, 2,3-dimercaptopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionic acid, 2,3-dimercaptopropyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors This particular ester is formed from propionic acid and 2,3-dimercaptopropanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,3-dimercaptopropyl ester typically involves the esterification of propionic acid with 2,3-dimercaptopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:
CH3CH2COOH+HSCH2CH(SH)OH→CH3CH2COOCH2CH(SH)SH+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the propionic acid and 2,3-dimercaptopropanol. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Propionic acid, 2,3-dimercaptopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, reverting to propionic acid and 2,3-dimercaptopropanol.
Oxidation: The thiol groups in the ester can be oxidized to form disulfides.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propionic acid and 2,3-dimercaptopropanol.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Propionic acid, 2,3-dimercaptopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in detoxification processes due to its thiol groups.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functionalized esters.
作用机制
The mechanism of action of propionic acid, 2,3-dimercaptopropyl ester involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, which are important in protein folding and stability. The ester can also act as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
相似化合物的比较
Similar Compounds
Propionic acid, 2,3-dimercaptopropanol: Similar in structure but lacks the ester bond.
Propionic acid, 2-mercaptoethyl ester: Contains a single thiol group instead of two.
Butyric acid, 2,3-dimercaptopropyl ester: Similar ester but derived from butyric acid instead of propionic acid.
Uniqueness
Propionic acid, 2,3-dimercaptopropyl ester is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential applications in detoxification and metal chelation. This makes it particularly valuable in fields such as medicine and biochemistry.
属性
CAS 编号 |
99116-01-5 |
|---|---|
分子式 |
C6H12O2S2 |
分子量 |
180.3 g/mol |
IUPAC 名称 |
2,3-bis(sulfanyl)propyl propanoate |
InChI |
InChI=1S/C6H12O2S2/c1-2-6(7)8-3-5(10)4-9/h5,9-10H,2-4H2,1H3 |
InChI 键 |
VYTRTPDGUKGQRH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCC(CS)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


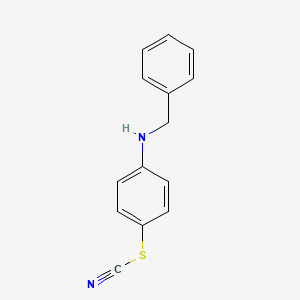
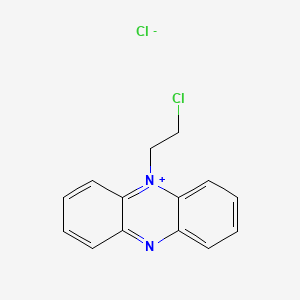
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

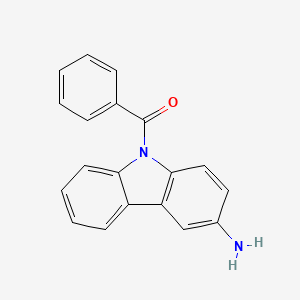
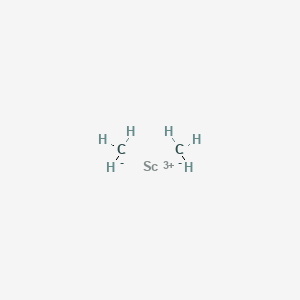
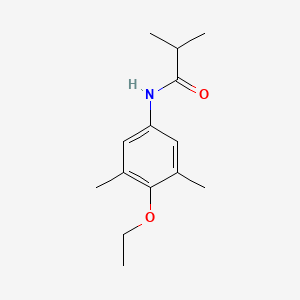

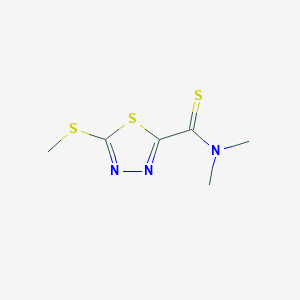
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
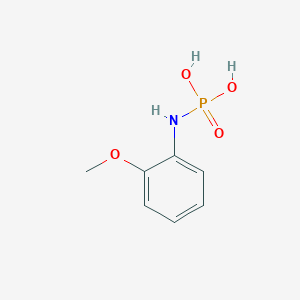
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
